molecular formula C20H25NO5S B11412128 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11412128
M. Wt: 391.5 g/mol
InChI Key: XMJSOTBGUVLPEU-UHFFFAOYSA-N
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Description

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone group, followed by its attachment to the benzamide core.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with furan-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding amines or alcohols.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmacologically active derivatives.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl group could play a role in binding to sulfur-containing biomolecules, while the furan-2-ylmethyl group might interact with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)benzamide: Lacks the butoxy and dioxidotetrahydrothiophenyl groups.

    3-butoxybenzamide: Lacks the furan-2-ylmethyl and dioxidotetrahydrothiophenyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the butoxy and furan-2-ylmethyl groups.

Uniqueness

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of its substituents. The presence of the butoxy group, dioxidotetrahydrothiophenyl group, and furan-2-ylmethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H25NO5S/c1-2-3-10-25-18-7-4-6-16(13-18)20(22)21(14-19-8-5-11-26-19)17-9-12-27(23,24)15-17/h4-8,11,13,17H,2-3,9-10,12,14-15H2,1H3

InChI Key

XMJSOTBGUVLPEU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

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